

Enantioselectivity of Ortho-Substituted BINAPO (o-BINAPO) Ligands: A Comparative Guide

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Compound of Interest

Compound Name: *Binapo*

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The quest for highly efficient and selective chiral ligands is a cornerstone of modern asymmetric catalysis, driving the development of novel molecular architectures that can deliver high enantioselectivity in the synthesis of chiral molecules. Among the privileged ligand scaffolds, the binaphthyl backbone has proven to be exceptionally effective. This guide provides a detailed comparison of the performance of ortho-substituted **BINAPO** (o-**BINAPO**) ligands, a class of chiral bisphosphinite ligands, with a focus on their application in asymmetric catalysis. We present supporting experimental data, detailed experimental protocols, and visualizations to offer a comprehensive resource for researchers in the field.

Superior Performance in Asymmetric Hydrogenation

Ortho-substituted **BINAPO** ligands have demonstrated remarkable success, particularly in ruthenium-catalyzed asymmetric hydrogenations of prochiral olefins. The introduction of substituents at the 3,3'-positions of the binaphthyl backbone of the parent **BINAPO** ligand has a profound impact on enantioselectivity, transforming a poorly selective ligand into a highly effective one.

The groundbreaking work by Zhang and coworkers revealed that while the ruthenium complex of the unsubstituted **BINAPO** ligand gave a mere 2% enantiomeric excess (ee) in the asymmetric hydrogenation of a β -(acylamino)acrylate, the introduction of ortho-substituents led to a dramatic increase in enantioselectivity.^[1] Specifically, aryl-substituted o-**BINAPO** ligands have been shown to afford up to 99% ee in the hydrogenation of various β -aryl-substituted β -

(acylamino)acrylates and β -keto esters.[1] This level of enantioselectivity is superior to that achieved with other well-established phosphine ligands such as BINAP and MeO-BIPHEP under similar conditions.[1]

The enhanced performance of o-BINAPO ligands is attributed to the steric influence of the ortho-substituents, which restrict the orientation of the aryl groups attached to the phosphorus atoms. This conformational rigidity is believed to create a more defined and effective chiral pocket around the metal center, leading to superior enantiocontrol.[1]

Comparative Data in Ru-Catalyzed Asymmetric Hydrogenation

The following tables summarize the performance of various o-BINAPO ligands in the ruthenium-catalyzed asymmetric hydrogenation of a model β -(acylamino)acrylate and a β -keto ester, compared with other relevant ligands.[1]

Table 1: Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-3-phenylpropenoate

Ligand	Ortho-Substituent (R)	Enantiomeric Excess (ee, %)
BINAPO	-	2
Me-o-BINAPO	Methyl	22
Ph-o-BINAPO	Phenyl	97
3,5-(CH ₃) ₂ C ₆ H ₃ -o-BINAPO	3,5-Dimethylphenyl	99
3,5-(t-Bu) ₂ C ₆ H ₃ -o-BINAPO	3,5-Di-tert-butylphenyl	98
BINAP	-	31
MeO-BIPHEP	-	39

Table 2: Asymmetric Hydrogenation of Methyl 2-oxo-2-phenylacetate

Ligand	Ortho-Substituent (R)	Enantiomeric Excess (ee, %)
BINAPO	-	29
Me-o-BINAPO	Methyl	29
Ph-o-BINAPO	Phenyl	94
3,5-(CH ₃) ₂ C ₆ H ₃ -o-BINAPO	3,5-Dimethylphenyl	99
3,5-(t-Bu) ₂ C ₆ H ₃ -o-BINAPO	3,5-Di-tert-butylphenyl	97
BINAP	-	80
MeO-BIPHEP	-	88

Potential in Other Asymmetric Transformations

While the application of ortho-substituted **BINAPO** ligands has been most extensively documented in asymmetric hydrogenation, the closely related BINAP(O) (mono-oxidized BINAP) has shown promise in other key reactions, suggesting the potential for o-**BINAPO** in these areas as well.

In the realm of palladium-catalyzed Mizoroki-Heck reactions, for instance, BINAP(O) has been shown to induce unprecedented enantiocontrol in desymmetrizing cyclizations, achieving significantly higher enantioselectivity compared to the conventional BINAP ligand.^[2] The hemilabile nature of the P=O group in BINAP(O) is thought to be crucial for its high performance.^{[2][3]} This suggests that the electronic and steric tuning possible with o-**BINAPO** ligands could be highly beneficial in this and other palladium-catalyzed cross-coupling reactions.

Similarly, in asymmetric allylic alkylation, a versatile C-C bond-forming reaction, various chiral phosphine ligands are employed to achieve high enantioselectivity. While specific data for o-**BINAPO** is not yet prevalent, the principles of conformational rigidity and a well-defined chiral pocket that lead to its success in hydrogenation are highly desirable for controlling the stereochemical outcome of allylic substitutions.

Experimental Protocols

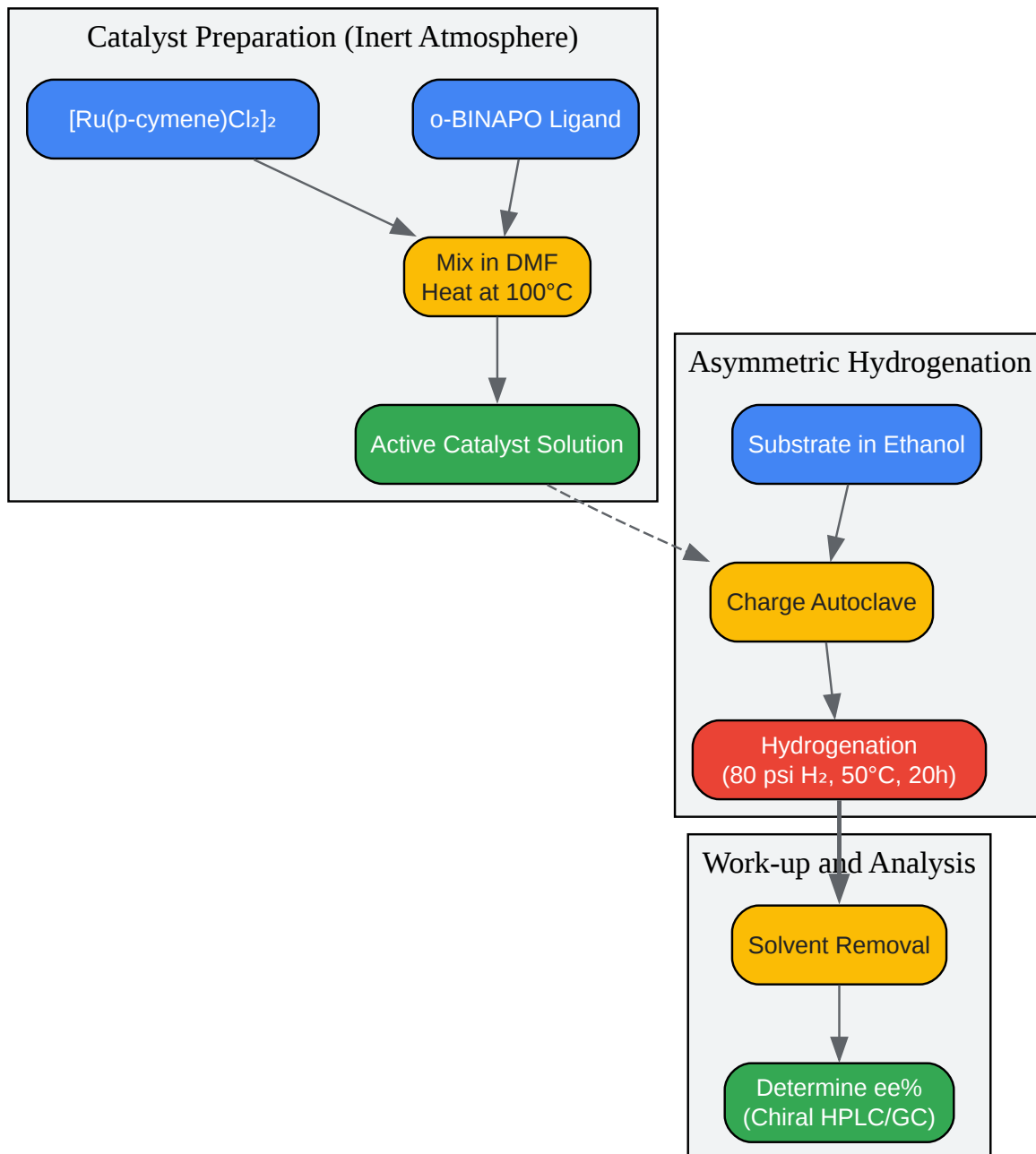
A detailed experimental protocol for the highly enantioselective Ru-catalyzed hydrogenation of β -aryl-substituted β -(acylamino)acrylates using o-**BINAPO** ligands is provided below, based on the successful methods reported in the literature.^[1]

General Procedure for Ru-Catalyzed Asymmetric Hydrogenation:

- **Catalyst Preparation:** In a glovebox or under an inert atmosphere, a solution of [Ru(p-cymene)Cl₂]₂ and the respective ortho-substituted **BINAPO** ligand (in a 1:2.1 molar ratio) in DMF is heated to 100 °C for 10 minutes. The resulting clear orange solution of the catalyst is then cooled to room temperature.
- **Reaction Setup:** In a separate vial, the β -(acylamino)acrylate substrate is dissolved in ethanol.
- **Hydrogenation:** The substrate solution is transferred to a hydrogenation autoclave. The catalyst solution is then added, and the autoclave is purged with hydrogen gas. The reaction is carried out under 80 psi of H₂ at 50 °C for 20 hours.
- **Work-up and Analysis:** After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizing the Rationale and Workflow

To better understand the structural advantages of o-**BINAPO** ligands and the experimental process, the following diagrams are provided.



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